molecular formula C21H23NO5 B11057264 N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methoxyphenyl)acetamide

N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B11057264
M. Wt: 369.4 g/mol
InChI Key: LVBKKVWUCNBMRW-UHFFFAOYSA-N
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Description

N-(7-BUTYRYL-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(2-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound Its structure includes a benzodioxin ring, a butyryl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-BUTYRYL-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Butyryl Group: This step may involve acylation reactions using butyryl chloride or butyric anhydride.

    Attachment of the Methoxyphenyl Group: This can be done through a substitution reaction using a methoxyphenyl derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(7-BUTYRYL-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(7-BUTYRYL-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(2-METHOXYPHENYL)ACETAMIDE may have various scientific research applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(7-BUTYRYL-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(2-METHOXYPHENYL)ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-BUTYRYL-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(2-HYDROXYPHENYL)ACETAMIDE
  • N-(7-BUTYRYL-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(2-CHLOROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of N-(7-BUTYRYL-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(2-METHOXYPHENYL)ACETAMIDE lies in its specific structural features, such as the combination of the benzodioxin ring with the butyryl and methoxyphenyl groups. These structural elements may confer unique chemical and biological properties.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H23NO5/c1-3-6-17(23)15-12-19-20(27-10-9-26-19)13-16(15)22-21(24)11-14-7-4-5-8-18(14)25-2/h4-5,7-8,12-13H,3,6,9-11H2,1-2H3,(H,22,24)

InChI Key

LVBKKVWUCNBMRW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1NC(=O)CC3=CC=CC=C3OC)OCCO2

Origin of Product

United States

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